OVA 55-62 Exhibits 9.1-Fold Slower Association Kinetics for H-2Kb Binding Relative to the Immunodominant OVA 257-264 (SIINFEKL) Epitope
In a direct head-to-head comparison, the association rate constant (Kon) for OVA 55-62 binding to purified soluble H-2Kb molecules was measured at 6.5 × 10^2 M^-1 s^-1, which is 9.1-fold slower than the Kon of 5.9 × 10^3 M^-1 s^-1 observed for the immunodominant OVA 257-264 (SIINFEKL) peptide. The dissociation rate constant (Koff) for OVA 55-62 was 1.6 × 10^-5 s^-1, approximately 1.8-fold faster than the Koff of 9.1 × 10^-6 s^-1 for SIINFEKL [1]. These kinetic disparities, determined using biosensor techniques at 25°C, establish that OVA 55-62 forms substantially less stable complexes with H-2Kb, providing a molecular explanation for its subdominant status in CTL responses.
| Evidence Dimension | Association rate constant (Kon) for H-2Kb binding |
|---|---|
| Target Compound Data | 6.5 × 10^2 M^-1 s^-1 |
| Comparator Or Baseline | OVA 257-264 (SIINFEKL): 5.9 × 10^3 M^-1 s^-1 |
| Quantified Difference | 9.1-fold slower association (Kon_SIINFEKL / Kon_OVA55-62 = 9.08) |
| Conditions | Purified soluble H-2Kb molecules, biosensor techniques, 25°C |
Why This Matters
This quantitative difference in binding kinetics directly correlates with reduced antigen presentation efficiency, making OVA 55-62 the appropriate choice for experimental models requiring a subdominant, low-affinity H-2Kb ligand rather than the high-affinity SIINFEKL epitope.
- [1] Chen, W., Khilko, S., Fecondo, J., Margulies, D.H., & McCluskey, J. (1994). Determinant selection of major histocompatibility complex class I-restricted antigenic peptides is explained by class I-peptide affinity and is strongly influenced by nondominant anchor residues. Journal of Experimental Medicine, 180(4), 1471-1483. View Source
